

High-Resolution GC-MS Profiling of 2-Methyltetradecane: Isomer-Specific Separation and Identification

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Compound of Interest

Compound Name: 2-Methyltetradecane

CAS No.: 1560-95-8

Cat. No.: B074470

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Abstract

This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis of **2-Methyltetradecane** (CAS 1560-95-8), a branched alkane frequently analyzed in chemical ecology (insect cuticular hydrocarbons), geochemical biomarkers, and fuel characterization.[1] The primary analytical challenge lies in resolving **2-methyltetradecane** from its structural isomers (e.g., 3-methyltetradecane, n-pentadecane) and accurately identifying it via electron ionization (EI) mass spectrometry.[1] This guide provides a validated methodology using a 5% phenyl-methylpolysiloxane stationary phase, emphasizing retention index (RI) calibration and diagnostic ion monitoring to ensure high-confidence identification.

Introduction & Scientific Rationale

The Analytical Challenge: Iso- vs. Anteiso-Alkanes

2-Methyltetradecane (

) is an "iso-alkane."^[1] In complex matrices like insect pheromone extracts or petrochemical distillates, it co-occurs with:

- Straight-chain alkanes: n-Tetradecane () and n-Pentadecane ().^[1]
- Positional isomers: 3-Methyltetradecane ("anteiso"), 4-Methyltetradecane, etc.^[1]

Why Standard Protocols Fail: Fast temperature ramps (>10°C/min) often co-elute the 2-methyl and 3-methyl isomers.^[1] Furthermore, the mass spectra of these isomers are strikingly similar.^[1] Reliance solely on library matching (NIST/Wiley) can lead to false positives.^[1]

The Solution: This protocol utilizes Kovats Retention Indices (RI) combined with Diagnostic Fragment Ratio Analysis.^[1]

- **Causality:** 2-Methyl alkanes have a lower boiling point and more compact structure than their 3-methyl counterparts, resulting in a predictable elution order (2-Methyl < 3-Methyl < n-Alkane).^[1]
- **MS Specificity:** The 2-methyl branch facilitates a facile loss of a methyl group (), creating a secondary carbocation that is significantly more stable—and thus more abundant—than the ion seen in n-alkanes.^[1]

Experimental Design Strategy

Materials and Standards

- **Target Analyte:** **2-Methyltetradecane** (High purity >95%).^{[1][2]}
- **Alkane Ladder Standard:** to n-alkanes (for RI calculation).

- Solvent:n-Hexane (HPLC Grade) or Dichloromethane (for higher solubility of waxy matrices).
[1]
- Internal Standard (ISTD):n-Hexadecane-
or deuterated Tetradecane (to correct for injection variability).

Instrumentation[1][3]

- GC System: Agilent 7890B / 8890 or equivalent.[1]
- Detector: Single Quadrupole MS (Agilent 5977B or equivalent) with Electron Ionization (EI) source.
- Column Selection:DB-5MS UI (or HP-5MS).[1]
 - Dimensions: 30 m
0.25 mm ID
0.25 μ m film thickness.[1]
 - Rationale: A non-polar 5% phenyl phase is the industry standard for hydrocarbon separation.[1] The "Ultra Inert" (UI) designation minimizes peak tailing for active compounds, though less critical for alkanes, it ensures baseline stability.[1]

Detailed Protocol

Phase 1: Sample Preparation

- Liquid Samples: Dilute 10 μ L of sample in 990 μ L hexane. Add ISTD to final concentration of 10 ppm.
- Solid/Biological Samples (e.g., Insect Cuticle):
 - Immerse specimen in 200 μ L n-hexane for 5 minutes (vortex gently).
 - Remove specimen.[1]
 - Evaporate solvent under

stream to ~20 µL to concentrate trace hydrocarbons.[1]

- Transfer to low-volume GC vial insert.

Phase 2: GC Parameters

The temperature program is designed to maximize resolution in the

-

window.

Parameter	Setting	Rationale
Inlet Mode	Splitless (1 min purge)	Maximizes sensitivity for trace biomarkers.[1]
Inlet Temp	280°C	Ensures complete volatilization of hydrocarbons.[1]
Carrier Gas	Helium @ 1.0 mL/min	Constant flow for stable retention times.[1]
Oven Ramp	Initial: 60°C (Hold 1 min)	Solvent focusing.
Ramp 1: 20°C/min to 130°C	Fast transit to region of interest.[1]	
Ramp 2: 4°C/min to 200°C	CRITICAL: Slow ramp separates 2-Me from 3-Me isomers.[1]	
Ramp 3: 20°C/min to 300°C (Hold 5 min)	Elutes heavy contaminants/waxes.[1]	
Transfer Line	280°C	Prevents condensation before MS source.[1]

Phase 3: MS Parameters (EI Mode)

- Source Temp: 230°C.

- Quad Temp: 150°C.
- Ionization Energy: 70 eV.[1][3]
- Acquisition Mode:SIM/Scan (Synchronous SIM/Scan is preferred).[1]
 - Scan Range: m/z 40–450 (for identification).[1]
 - SIM Groups (Target):
 - m/z 212.3 () [1]
 - m/z 197.2 (, Diagnostic) [1]
 - m/z 169.2 () [1]
 - m/z 57.1 (Base peak, Alkyl backbone)

Data Analysis & Identification Logic

Retention Index (RI) Calculation

Do not rely on retention time.[1] You must calculate the Kovats Index () using the alkane ladder run under identical conditions.

- : Carbon number of n-alkane eluting before analyte.[1]
- : Carbon number of n-alkane eluting after analyte.[1]

Target RI Values (DB-5MS):

- **2-Methyltetradecane**: 1464 ± 2 [1]
- **3-Methyltetradecane**: [1] 1471 ± 2 [1]

- n-Pentadecane: 1500[1]

Note: If your calculated RI is >1468, you likely have the 3-methyl isomer, not the 2-methyl.

Mass Spectral Interpretation

The distinction relies on the intensity of the

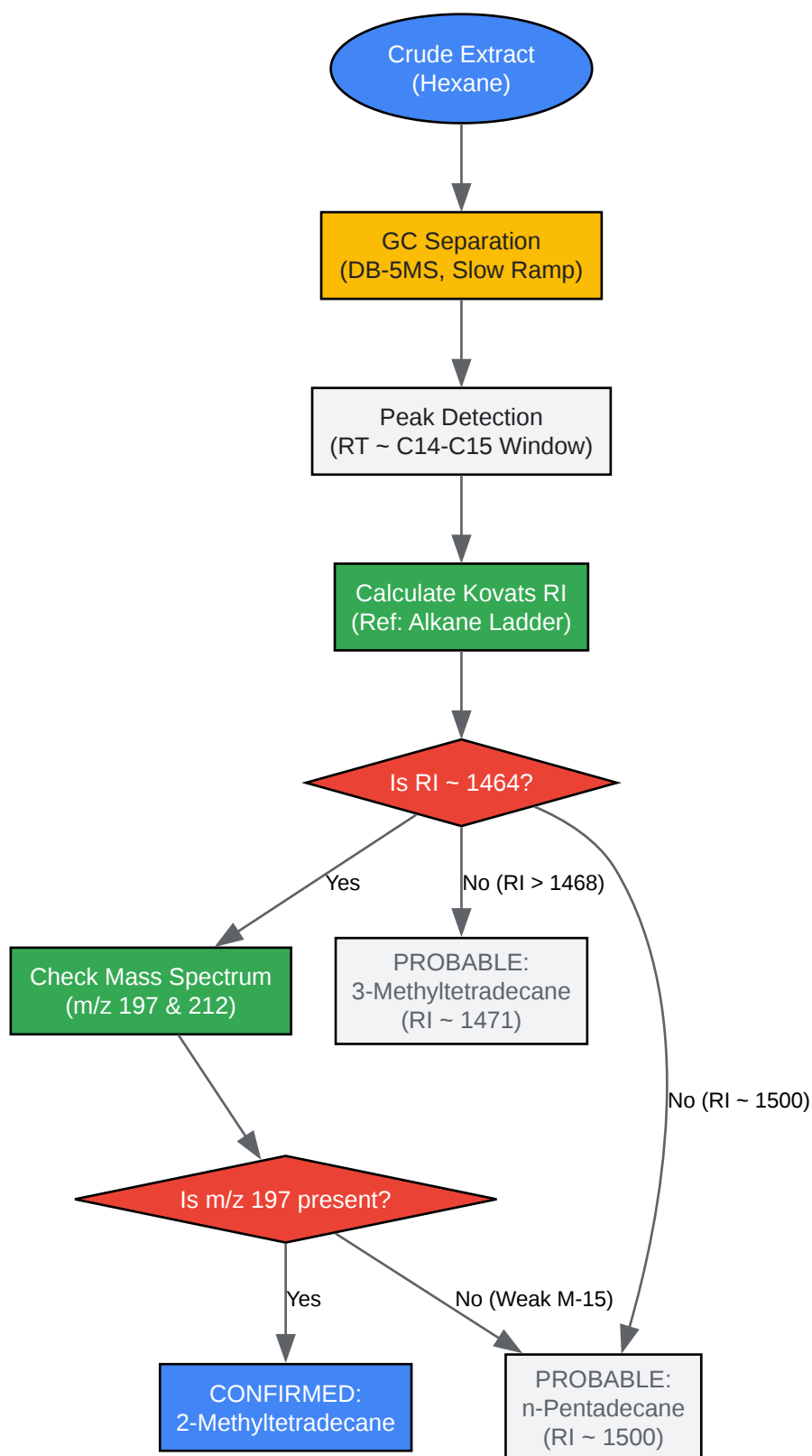
ion.[1]

- **2-Methyltetradecane:**
 - Mechanism: Loss of the methyl group at C2 forms a secondary carbocation.
 - Signature: Distinct peak (m/z 197). While not the base peak, it is significantly more intense than in n-alkanes. [1]
 - Base Peak: Typically m/z 43 or 57.[1][4]
- n-Pentadecane:
 - Signature: is vanishingly small (primary carbocation formation is unfavorable).[1]
- 3-Methyltetradecane:
 - Signature: Often shows enhanced (ethyl loss) due to branching at C3.[1]

Visualization of Workflows

Analytical Workflow

This diagram illustrates the decision matrix for confirming **2-methyltetradecane** identity.

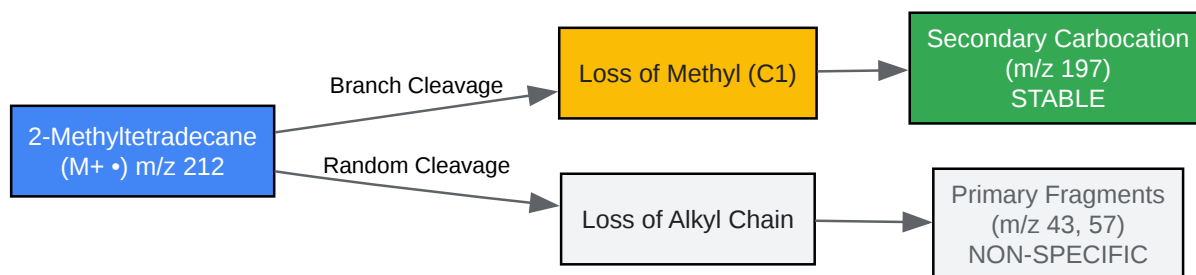


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Figure 1: Decision tree for the identification of **2-Methyltetradecane** using RI and MS data.[1]

Fragmentation Logic

Visualizing why the M-15 ion is diagnostic for the 2-methyl isomer.[1]



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Figure 2: Electron Ionization fragmentation pathway highlighting the diagnostic stability of the M-15 ion.

Quality Assurance (QA/QC)[1]

To ensure this protocol is a self-validating system:

- System Suitability Test (SST): Before running samples, inject a mix of n-tetradecane () and n-pentadecane ().[1] Resolution () must be .[1]
- Blank Verification: Run a hexane blank. No peaks should appear at the RI 1464 window (prevents carryover false positives).[1]
- RI Drift Check: If the RI of your internal standard shifts by >2 units between runs, recalibrate the alkane ladder.

References

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